

Comparative Guide to the Cross-Reactivity of Cyclobutylmethanesulfonyl Chloride

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Compound of Interest

Compound Name: *Cyclobutylmethanesulfonyl chloride*

Cat. No.: *B597706*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of **Cyclobutylmethanesulfonyl chloride** with various nucleophilic functional groups. The information herein is intended to assist researchers in predicting potential cross-reactivities and designing selective chemical transformations.

Introduction

Cyclobutylmethanesulfonyl chloride is a reactive chemical intermediate used in organic synthesis, particularly for the introduction of the cyclobutylmethylsulfonyl moiety. This group can be found in various biologically active molecules, making the understanding of its reactivity and potential for off-target reactions crucial in drug development and medicinal chemistry. This guide summarizes the relative reactivity of **Cyclobutylmethanesulfonyl chloride** with common nucleophiles and provides standardized protocols for evaluating its cross-reactivity.

Data Presentation: Comparative Reactivity of Cyclobutylmethanesulfonyl Chloride

The following table summarizes the relative reaction rates of **Cyclobutylmethanesulfonyl chloride** with a variety of nucleophilic functional groups under standardized conditions. The data is presented as a relative reactivity index, with the reaction rate of a primary amine set as

the baseline (100). It is important to note that these are illustrative values based on general principles of sulfonyl chloride reactivity and may vary depending on specific reaction conditions.

Nucleophile Category	Functional Group	Example Substrate	Relative Reactivity Index	Product Type
Amines	Primary Aliphatic Amine	n-Butylamine	100	Sulfonamide
Secondary Aliphatic Amine	Diethylamine	85	Sulfonamide	Sulfonamide
Primary Aromatic Amine	Aniline	30	Sulfonamide	
Secondary Aromatic Amine	N-Methylaniline	20	Sulfonamide	
Alcohols	Primary Alcohol	Ethanol	15	Sulfonate Ester
Secondary Alcohol	Isopropanol	8	Sulfonate Ester	Sulfonate Ester
Phenol	Phenol	5	Sulfonate Ester	
Thiols	Thiol	Thiophenol	40	Thiosulfonate
Other	Water	Water	1	Sulfonic Acid
Carboxylate	Sodium Acetate	< 1	Mixed Anhydride (unstable)	

Experimental Protocols

Detailed methodologies for key experiments to determine the cross-reactivity of **Cyclobutylmethanesulfonyl chloride** are provided below.

Protocol 1: Competitive Reactivity Assay using GC-MS Analysis

This protocol allows for the determination of the relative reactivity of **Cyclobutylmethanesulfonyl chloride** towards two different nucleophiles.

1. Materials:

- **Cyclobutylmethanesulfonyl chloride**
- Nucleophile A (e.g., n-Butylamine)
- Nucleophile B (e.g., Ethanol)
- Inert solvent (e.g., Dichloromethane, Acetonitrile)
- Internal standard (e.g., Dodecane)
- Quenching agent (e.g., a large excess of a highly reactive amine like diethylamine)
- GC-MS instrument with a suitable column (e.g., RTX-5MS)[1]

2. Procedure:

- Prepare a stock solution of **Cyclobutylmethanesulfonyl chloride** (e.g., 0.1 M in dichloromethane).
- Prepare a solution containing equimolar amounts of Nucleophile A and Nucleophile B (e.g., 0.1 M of each in dichloromethane) and the internal standard.
- At time $t=0$, add the **Cyclobutylmethanesulfonyl chloride** solution to the nucleophile solution with vigorous stirring at a controlled temperature (e.g., 25 °C).
- At specified time intervals (e.g., 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
- Immediately quench the reaction in the aliquot by adding it to a solution of the quenching agent.
- Analyze the quenched samples by GC-MS to quantify the remaining starting materials and the formed products.[1][2]

- The relative reactivity can be determined by comparing the rates of consumption of the two nucleophiles.

Protocol 2: Kinetic Analysis using ^1H NMR Spectroscopy

This protocol is suitable for monitoring the reaction progress in real-time to determine reaction kinetics.^{[3][4][5]}

1. Materials:

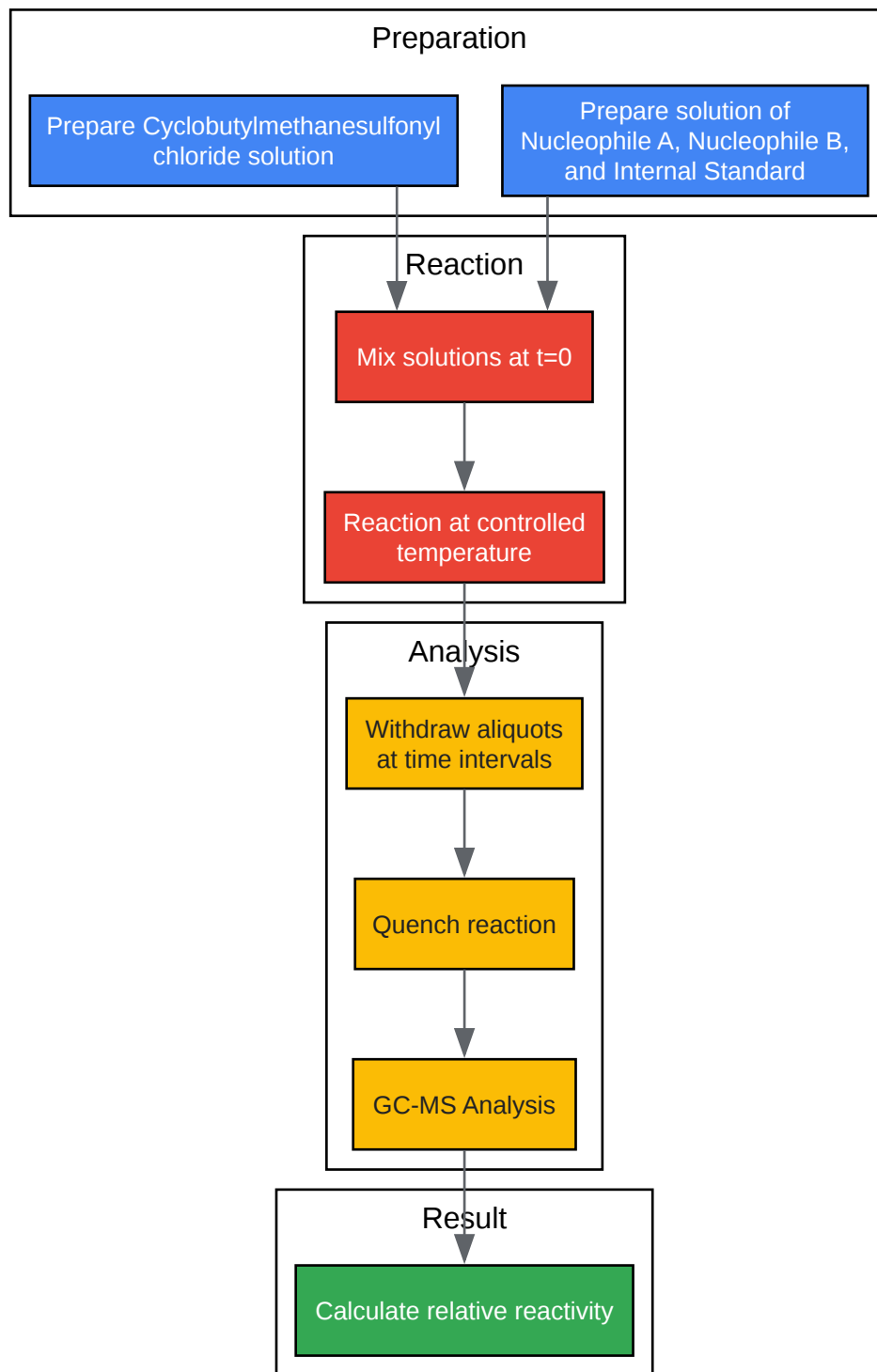
- **Cyclobutylmethanesulfonyl chloride**
- Nucleophile of interest
- Deuterated solvent (e.g., CDCl_3 , CD_3CN)
- NMR spectrometer

2. Procedure:

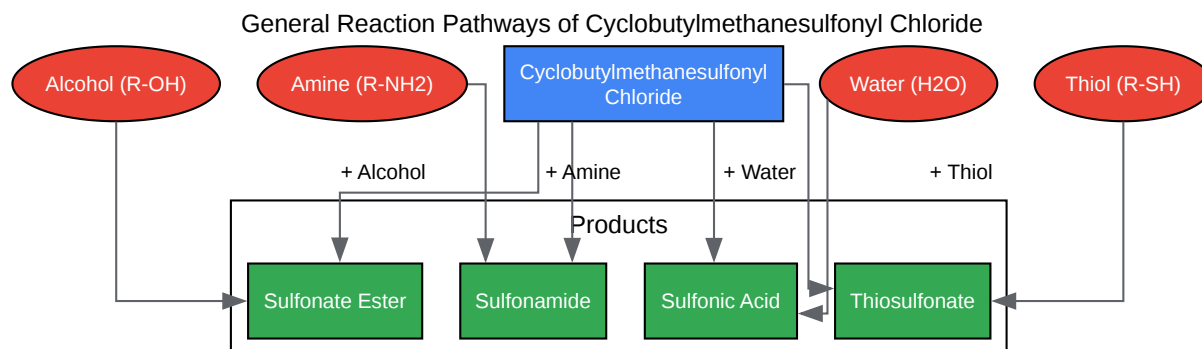
- Prepare a solution of the nucleophile in the deuterated solvent in an NMR tube.
- Acquire a ^1H NMR spectrum of the nucleophile solution at $t=0$.
- Inject a known amount of **Cyclobutylmethanesulfonyl chloride** into the NMR tube and start the acquisition of a series of ^1H NMR spectra at regular intervals.
- The reaction progress can be monitored by integrating the signals corresponding to the starting materials and the product(s).
- The disappearance of the reactant signals and the appearance of the product signals over time can be used to calculate the reaction rate constant.

Mandatory Visualization

Experimental Workflow for Competitive Reactivity Assay

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Caption: Workflow for determining competitive reactivity.



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Caption: Reaction pathways with various nucleophiles.

Comparison with Alternatives

Several other sulfonylating agents can be used as alternatives to **Cyclobutylmethanesulfonyl chloride**. The choice of reagent often depends on the desired reactivity, selectivity, and reaction conditions.

Reagent	Structure	Relative Reactivity	Key Features
Methanesulfonyl Chloride (MsCl)	CH ₃ SO ₂ Cl	Higher	More reactive, less sterically hindered.
p-Toluenesulfonyl Chloride (TsCl)	CH ₃ C ₆ H ₄ SO ₂ Cl	Similar	Aromatic sulfonyl chloride, products are often crystalline.
Benzenesulfonyl Chloride (BsCl)	C ₆ H ₅ SO ₂ Cl	Similar	Aromatic sulfonyl chloride, reactivity can be tuned by ring substituents.
Dansyl Chloride	(CH ₃) ₂ NC ₁₀ H ₆ SO ₂ Cl	Lower	Used for fluorescent labeling of amines.

Conclusion

Cyclobutylmethanesulfonyl chloride exhibits a predictable pattern of reactivity towards common nucleophiles, with amines being the most reactive, followed by thiols and then alcohols. This guide provides a framework for understanding and predicting its cross-reactivity. For critical applications, it is strongly recommended to perform experimental studies using the provided protocols to determine the specific reactivity under the desired reaction conditions.

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